molecular formula C5H14Cl2N2O2 B6225096 2,3-diamino-3-methylbutanoic acid dihydrochloride CAS No. 2768326-33-4

2,3-diamino-3-methylbutanoic acid dihydrochloride

Cat. No.: B6225096
CAS No.: 2768326-33-4
M. Wt: 205.1
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Description

2,3-diamino-3-methylbutanoic acid dihydrochloride is a versatile compound extensively used in scientific research. Its unique properties make it ideal for studying protein structures and enzymatic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-3-methylbutanoic acid dihydrochloride typically involves the reaction of 2,3-diamino-3-methylbutanoic acid with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,3-diamino-3-methylbutanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding oxides.

    Reduction: Reducing agents can be used to convert the compound into its reduced form.

    Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the amino groups, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,3-diamino-3-methylbutanoic acid dihydrochloride is used in various scientific research fields, including:

    Chemistry: It is used to study protein structures and enzymatic reactions.

    Biology: The compound is utilized in biochemical assays and studies involving amino acids.

    Medicine: Research involving this compound includes its potential therapeutic applications.

    Industry: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism by which 2,3-diamino-3-methylbutanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their structure and function. These interactions can modulate enzymatic activity and protein stability, making the compound valuable in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydroxy-3-methylbutanoic acid: This compound is structurally similar but contains hydroxyl groups instead of amino groups.

    2-amino-3-methylbutanoic acid: Another similar compound, differing by the presence of a single amino group.

Uniqueness

2,3-diamino-3-methylbutanoic acid dihydrochloride is unique due to its dual amino groups, which provide distinct chemical reactivity and interaction potential compared to similar compounds. This makes it particularly useful in studies involving protein interactions and enzymatic mechanisms.

Properties

CAS No.

2768326-33-4

Molecular Formula

C5H14Cl2N2O2

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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